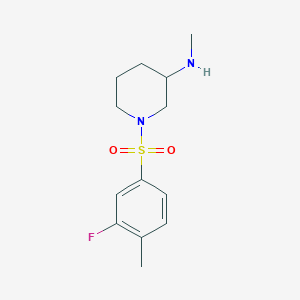
2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide, also known as APC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cyclopropyl amides and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal toxicity. However, one of the limitations of the compound is its poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 3-aminophenylacetic acid with cyclopropylamine and pyridine-2-carbaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The yield of the reaction is typically high, and the purity of the compound can be achieved through standard purification techniques.
Applications De Recherche Scientifique
2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of chronic pain and inflammatory disorders.
Propriétés
IUPAC Name |
2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-5-3-4-13(10-14)11-17(21)20(16-7-8-16)12-15-6-1-2-9-19-15/h1-6,9-10,16H,7-8,11-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYUWCKKVGRSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=N2)C(=O)CC3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)



![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)
![2-(2-methoxyphenoxy)-N-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylideneamino]acetamide](/img/structure/B7555647.png)
![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)
![N-[(5-methylfuran-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7555650.png)